2-[2-(Methylthio)-4-thiazolyl]acetic Acid
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Overview
Description
(2-(Methylthio)-1,3-thiazol-4-yl)acetic acid is an organic compound with the molecular formula C6H7NO2S2 It is a derivative of thiazole, a five-membered heterocyclic compound containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(methylthio)-1,3-thiazol-4-yl)acetic acid typically involves the reaction of 2-aminothiazole with methylthioglycolic acid. The reaction is carried out under acidic conditions, often using hydrochloric acid as a catalyst. The mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of (2-(methylthio)-1,3-thiazol-4-yl)acetic acid can be scaled up by optimizing the reaction conditions. This includes controlling the temperature, pressure, and concentration of reactants to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(2-(Methylthio)-1,3-thiazol-4-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methylthio group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazole derivatives, and various substituted thiazole compounds.
Scientific Research Applications
(2-(Methylthio)-1,3-thiazol-4-yl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of (2-(methylthio)-1,3-thiazol-4-yl)acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, it can interact with cellular pathways involved in cancer cell proliferation, inducing apoptosis or cell cycle arrest.
Comparison with Similar Compounds
Similar Compounds
Thiazole: The parent compound, which forms the basis for many derivatives.
2-Aminothiazole: A precursor in the synthesis of (2-(methylthio)-1,3-thiazol-4-yl)acetic acid.
Thiazole-4-carboxylic acid: Another derivative with similar structural features.
Uniqueness
(2-(Methylthio)-1,3-thiazol-4-yl)acetic acid is unique due to the presence of both a thiazole ring and a methylthio group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
32672-26-7 |
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Molecular Formula |
C6H7NO2S2 |
Molecular Weight |
189.3 g/mol |
IUPAC Name |
2-(2-methylsulfanyl-1,3-thiazol-4-yl)acetic acid |
InChI |
InChI=1S/C6H7NO2S2/c1-10-6-7-4(3-11-6)2-5(8)9/h3H,2H2,1H3,(H,8,9) |
InChI Key |
WKMQMTPTZWDBRO-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC(=CS1)CC(=O)O |
Origin of Product |
United States |
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